molecular formula C16H18N2 B112145 1-Biphenyl-4-yl-piperazine CAS No. 180698-19-5

1-Biphenyl-4-yl-piperazine

Cat. No.: B112145
CAS No.: 180698-19-5
M. Wt: 238.33 g/mol
InChI Key: OAKBDDKEEOAXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Biphenyl-4-yl-piperazine is a chemical compound with the molecular formula C16H18N2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positionsThis compound is primarily used in research and development within the fields of chemistry, biology, and medicine .

Mechanism of Action

Target of Action

1-Biphenyl-4-yl-piperazine primarily targets the Histamine H3 receptor (H3R) and Sigma-1 receptors (σ1R) . The H3R is a histamine receptor that plays a significant role in the release of neurotransmitters such as dopamine and serotonin. The σ1R is a chaperone protein at the endoplasmic reticulum, which modulates calcium signaling through the IP3 receptor .

Mode of Action

This compound interacts with both the H3R and σ1R. It has been found to have a high affinity towards σ1R, particularly when the piperidine moiety is a fundamental part of the molecule . This interaction leads to changes in the activity of these receptors, influencing the release of neurotransmitters and modulating calcium signaling .

Biochemical Pathways

The interaction of this compound with H3R and σ1R affects various biochemical pathways. By antagonizing the H3R, it can influence the release of neurotransmitters, potentially affecting pathways related to cognition and pain perception . Its interaction with σ1R can modulate calcium signaling, which is crucial for various cellular functions .

Pharmacokinetics

They are also known to be substrates for P-glycoprotein, a protein that can affect drug distribution and excretion . Furthermore, they have been found to inhibit several cytochrome P450 enzymes, which play a key role in drug metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with H3R and σ1R. By antagonizing these receptors, it can influence neurotransmitter release and calcium signaling, potentially leading to effects such as antinociception

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other drugs can affect its metabolism, particularly if they are substrates or inhibitors of the same cytochrome P450 enzymes .

Chemical Reactions Analysis

Comparison with Similar Compounds

1-Biphenyl-4-yl-piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its biphenyl group, which provides enhanced chemical stability and potential for diverse biological activities compared to its simpler analogs.

Properties

IUPAC Name

1-(4-phenylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18/h1-9,17H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKBDDKEEOAXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370763
Record name 1-biphenyl-4-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180698-19-5
Record name 1-biphenyl-4-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 180698-19-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 12.45 g (0.037 mol) of 1-benzyl-4-biphenyl-4-yl-piperazine and 4 g of palladium hydroxide in 360 ml of methanol is stirred for 6 hours at ambient temperature in a Parr apparatus under a hydrogen pressure of 50 psi. The catalyst is separated off and the filtrate is evaporated down.
Name
1-benzyl-4-biphenyl-4-yl-piperazine
Quantity
12.45 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Biphenyl-4-yl-piperazine
Reactant of Route 2
Reactant of Route 2
1-Biphenyl-4-yl-piperazine
Reactant of Route 3
Reactant of Route 3
1-Biphenyl-4-yl-piperazine
Reactant of Route 4
Reactant of Route 4
1-Biphenyl-4-yl-piperazine
Reactant of Route 5
Reactant of Route 5
1-Biphenyl-4-yl-piperazine
Reactant of Route 6
Reactant of Route 6
1-Biphenyl-4-yl-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.